1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound with the chemical formula C10H6ClFN. It is a white solid with a melting point of 90-93 degrees Celsius and a boiling point of 295 degrees Celsius . This compound is notable for its unique structure, which includes a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms, as well as a nitrile group.
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The exact details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carbonitrile has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving the interaction of small molecules with biological targets.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclopropane-1-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)cyclopropane-1-carbonitrile: Lacks the chlorine atom, which may also influence its properties.
1-(4-Chloro-2-methylphenyl)cyclopropane-1-carbonitrile: Substitutes a methyl group for the fluorine atom, potentially altering its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBGOFKRPWEPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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